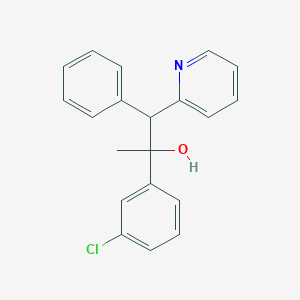
2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol, also known as CP-55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system in the human body. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain sensation, inflammation, and immune function.
科学的研究の応用
2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol has been studied for its potential therapeutic applications in various fields, including pain management, cancer treatment, and neurological disorders. It has been shown to have analgesic properties, which make it a promising candidate for the treatment of chronic pain. 2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol has also been investigated for its anti-tumor effects in cancer cells, and its ability to modulate immune function makes it a potential immunomodulatory agent. Additionally, 2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol has been studied for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system in the human body. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain sensation, inflammation, and immune function. CB1 receptors are primarily located in the central nervous system, while CB2 receptors are primarily located in the peripheral nervous system and immune cells. Activation of these receptors by 2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol leads to a cascade of intracellular signaling events, resulting in the modulation of various physiological processes.
生化学的および生理学的効果
2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol has been shown to modulate various physiological processes, including pain sensation, inflammation, immune function, and neuroprotection. Activation of CB1 receptors by 2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol leads to the inhibition of pain sensation and the modulation of mood and appetite. Activation of CB2 receptors by 2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol leads to the modulation of immune function and the inhibition of inflammation. Additionally, 2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol in lab experiments is its potency and specificity for the CB1 and CB2 receptors. This allows for precise modulation of these receptors and the downstream physiological processes they regulate. Additionally, 2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol has been extensively studied in various animal models, which provides a wealth of data on its pharmacological properties and potential therapeutic applications. However, one of the limitations of using 2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol in lab experiments is its potential for off-target effects and toxicity. Careful dose titration and monitoring of physiological parameters is necessary to ensure the safety of experimental subjects.
将来の方向性
There are several future directions for the study of 2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol. One potential direction is the development of novel analogs with improved pharmacological properties and reduced toxicity. Another direction is the investigation of 2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol in human clinical trials for its potential therapeutic applications. Additionally, further studies are needed to elucidate the precise mechanisms of action of 2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol and its downstream effects on various physiological processes. Overall, 2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol is a promising candidate for the development of novel therapeutics for various diseases and disorders.
合成法
2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol can be synthesized by reacting 1-(2,4-dichlorophenyl)-2-(1H-pyrrol-1-yl)ethanone with 3-chlorobenzylmagnesium bromide, followed by reduction with sodium borohydride. The resulting product is then treated with hydrochloric acid to yield 2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol. The synthesis method has been optimized to achieve high yields and purity of the final product.
特性
CAS番号 |
13997-39-2 |
|---|---|
製品名 |
2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol |
分子式 |
C20H18ClNO |
分子量 |
323.8 g/mol |
IUPAC名 |
2-(3-chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol |
InChI |
InChI=1S/C20H18ClNO/c1-20(23,16-10-7-11-17(21)14-16)19(15-8-3-2-4-9-15)18-12-5-6-13-22-18/h2-14,19,23H,1H3 |
InChIキー |
SIQJKXNPTOTGHR-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=CC=C1)Cl)(C(C2=CC=CC=C2)C3=CC=CC=N3)O |
正規SMILES |
CC(C1=CC(=CC=C1)Cl)(C(C2=CC=CC=C2)C3=CC=CC=N3)O |
その他のCAS番号 |
13997-39-2 |
同義語 |
1-(3-chlorophenyl)-1-methyl-2-phenyl-2-(2-pyridine)ethanol 1-(3-chlorophenyl)-1-methyl-2-phenyl-2-(2-pyridine)ethanol, (R*,R*)-(+-)-isomer 1-(3-chlorophenyl)-1-methyl-2-phenyl-2-(2-pyridine)ethanol, (R*,S*)-(+-)-isome |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



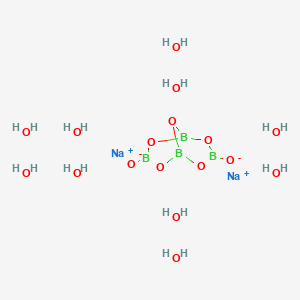
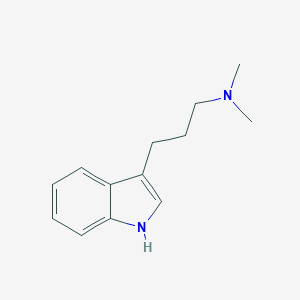
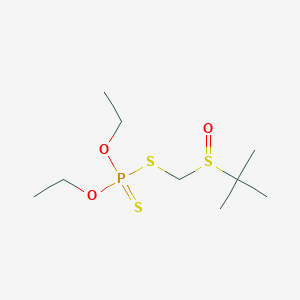
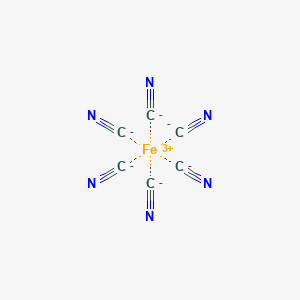
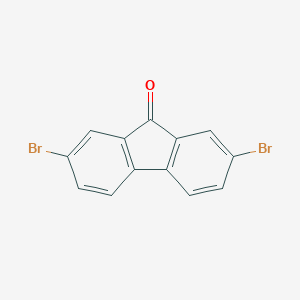
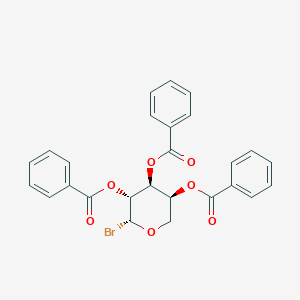
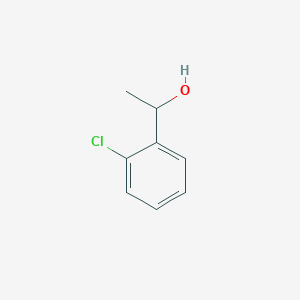
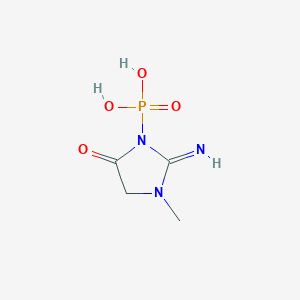
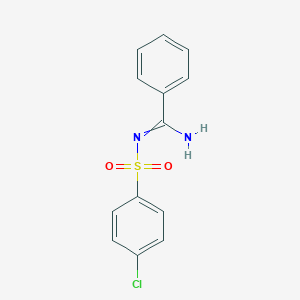
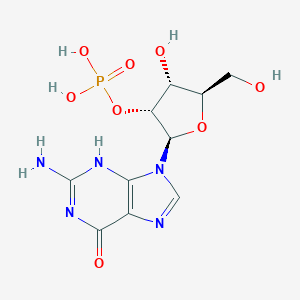
![Dichloro-[2,2]-paracyclophane](/img/structure/B76265.png)
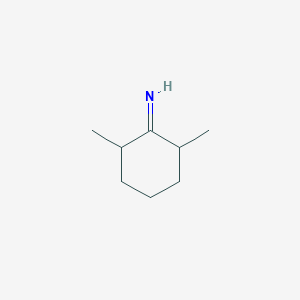
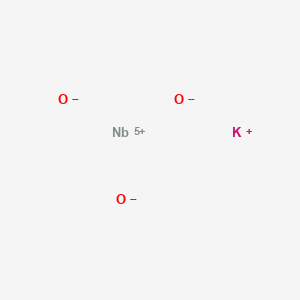
![2-[(4-Nitroanilino)methyl]phenol](/img/structure/B76271.png)